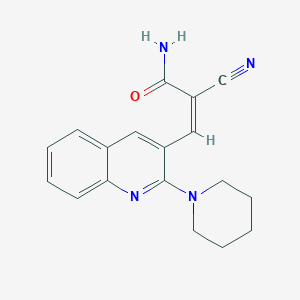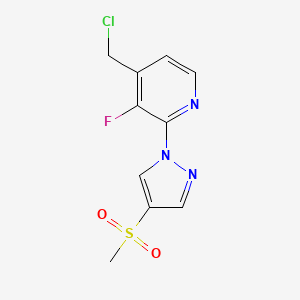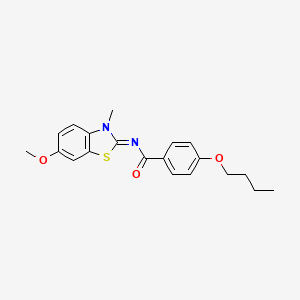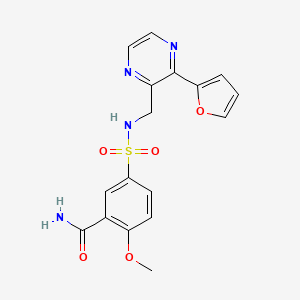
(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide acts as a selective inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide are primarily related to its inhibition of BTK. B-cell proliferation and survival are inhibited, leading to a reduction in the production of autoantibodies and cytokines. Additionally, BTK inhibition has been shown to reduce the activation of macrophages and dendritic cells, leading to a reduction in inflammation.
実験室実験の利点と制限
The advantages of using (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide in lab experiments include its selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, the limitations of using this compound include its relatively complex synthesis method and the potential for toxicity at high concentrations.
将来の方向性
There are several future directions for research on (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide. One potential avenue is the development of more efficient synthesis methods to increase the availability of the compound. Additionally, further research is needed to fully understand the mechanisms of action and potential off-target effects of BTK inhibition. Finally, the potential applications of (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide in the treatment of other diseases, such as multiple sclerosis and psoriasis, should be explored.
合成法
The synthesis of (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide involves several steps, including the coupling of 2-piperidin-1-ylquinoline with ethyl cyanoacetate, followed by the reaction with acetic anhydride and sodium acetate. The resulting compound is then subjected to a Suzuki coupling reaction with 2-bromoacrylonitrile to yield the final product.
科学的研究の応用
The potential applications of (Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide in scientific research are vast. BTK inhibition has been shown to be effective in the treatment of various cancers, including chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, BTK inhibition has shown promising results in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
(Z)-2-cyano-3-(2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-12-15(17(20)23)11-14-10-13-6-2-3-7-16(13)21-18(14)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,20,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZUIDBOBPOOSF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-amine;hydrochloride](/img/structure/B2882356.png)


![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one](/img/structure/B2882360.png)
![3-[({[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B2882361.png)


![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B2882368.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)
![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine](/img/structure/B2882376.png)
